Differential Inhibition Mode Against Tubulin Tyrosine Ligase (TTL)
3-Azidotyrosine (3-AzTyr) exhibits a unique reversible inhibition of tubulin:tyrosine ligase (TTL) in the dark, a property not shared by its close analog, p-azido-L-phenylalanine (p-AzF). Under identical non-illuminated conditions, only 3-AzTyr reversibly inhibits the enzyme [1]. Upon illumination, both compounds cause irreversible photoinactivation, but this functional difference in the dark state provides a critical experimental control. The Ki for 3-AzTyr against TTL is 200,000 nM (0.2 mM), compared to a Ki of 0.025 mM for the natural substrate L-tyrosine, indicating a significantly lower, but measurable, binding affinity [2][3].
| Evidence Dimension | Reversible Inhibition of TTL in the Dark |
|---|---|
| Target Compound Data | Reversibly inhibits TTL (Ki = 200,000 nM) without illumination |
| Comparator Or Baseline | p-azido-L-phenylalanine (p-AzF): Does not reversibly inhibit TTL in the dark. L-Tyrosine (natural substrate): Ki = 25,000 nM (0.025 mM) |
| Quantified Difference | 3-AzTyr is the only compound among these to show dark-state reversible inhibition; its Ki is 8-fold higher (weaker) than the natural substrate. |
| Conditions | In vitro enzyme assay measuring incorporation of [3H]tyrosine into tubulin. |
Why This Matters
This differential behavior is crucial for designing controlled photoaffinity labeling experiments, where the compound's effect can be assessed before and after UV activation, unlike p-AzF which has no dark-state activity.
- [1] Coudijzer K, et al. 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Lett. 1990;268(1):95-8. DOI: 10.1016/0014-5793(90)80981-n. View Source
- [2] BindingDB. Ki data for 3-Azidotyrosine (Ligand BDBM36556) against Tubulin Tyrosine Ligase. Ki: 2.00E+5 nM. View Source
- [3] Site-Specific Orthogonal Labeling of the Carboxy Terminus of α-Tubulin. Table 1: Ki values for L-amino acids. 2010. View Source
